
2-methoxy-N-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and a methoxy group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the methylation of 2-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.
Another method involves the reduction of 2-methoxy-N-nitrosoaniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions using methyl chloride or dimethyl sulfate as the methylating agents. These reactions are conducted in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-methoxy-N-methylaniline using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, where the methoxy group directs the incoming electrophile to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methoxy-N-methylaniline.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-methylaniline hydrochloride depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In medicinal chemistry, the compound interacts with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the methoxy group on the benzene ring.
2-Methoxy-N-ethylaniline: Has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-Methoxy-N-methylaniline hydrochloride is unique due to the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions, while the methyl group on the nitrogen atom affects its basicity and solubility properties.
Eigenschaften
IUPAC Name |
2-methoxy-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPLIHCUGANIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2963139.png)
![propan-2-yl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2963141.png)
![N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963142.png)
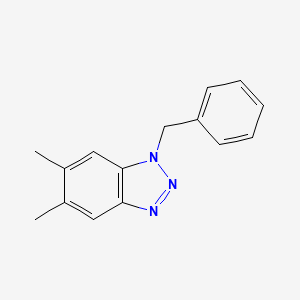
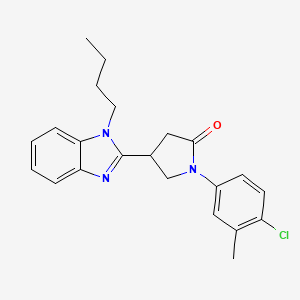
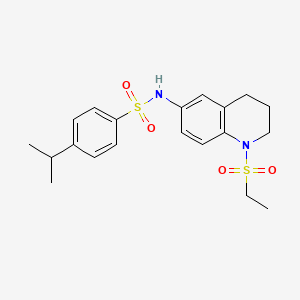
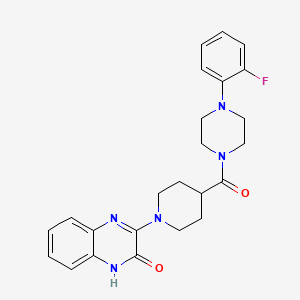
![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2963154.png)

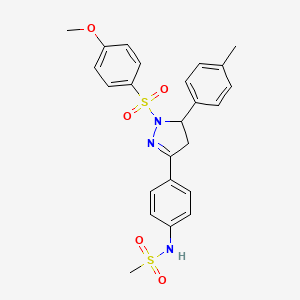
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
